molecular formula C11H18O2 B12782553 Methyl trans-chrysanthemate CAS No. 27335-32-6

Methyl trans-chrysanthemate

Cat. No.: B12782553
CAS No.: 27335-32-6
M. Wt: 182.26 g/mol
InChI Key: ITNHSNMLIFFVQC-BDAKNGLRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl Chrysanthemate, trans-(+)-, typically involves the esterification of chrysanthemic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

  • Chrysanthemic acid is dissolved in methanol.
  • A catalytic amount of sulfuric acid is added.
  • The mixture is heated under reflux for several hours.
  • The reaction mixture is then cooled, and the product is extracted using an organic solvent.

Industrial Production Methods

In industrial settings, the production of Methyl Chrysanthemate, trans-(+)-, follows a similar route but on a larger scale. The process involves:

  • Large-scale esterification in industrial reactors.
  • Continuous monitoring of reaction conditions to ensure optimal yield.
  • Use of advanced separation techniques, such as distillation and crystallization, to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl Chrysanthemate, trans-(+)-, undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed.

Major Products Formed

    Oxidation: Formation of chrysanthemic acid or corresponding ketones.

    Reduction: Formation of chrysanthemol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Methyl Chrysanthemate, trans-(+)-, has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various chrysanthemic acid derivatives.

    Biology: Studied for its potential biological activities, including insecticidal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Methyl Chrysanthemate, trans-(+)-, involves its interaction with specific molecular targets. The compound is known to affect the nervous system of insects, leading to paralysis and death. This is primarily due to its ability to interfere with the normal functioning of sodium channels in nerve cells .

Comparison with Similar Compounds

Methyl Chrysanthemate, trans-(+)-, can be compared with other similar compounds, such as:

    Methyl Chrysanthemate, cis-(+)-: Differing in stereochemistry, which affects its biological activity.

    Chrysanthemic Acid: The parent acid of Methyl Chrysanthemate, with different chemical properties and applications.

    Chrysanthemol: The reduced form of Methyl Chrysanthemate, with distinct chemical and biological properties.

The uniqueness of Methyl Chrysanthemate, trans-(+)-, lies in its specific stereochemistry, which imparts unique biological activities and chemical reactivity .

Properties

CAS No.

27335-32-6

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C11H18O2/c1-7(2)6-8-9(10(12)13-5)11(8,3)4/h6,8-9H,1-5H3/t8-,9+/m1/s1

InChI Key

ITNHSNMLIFFVQC-BDAKNGLRSA-N

Isomeric SMILES

CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OC)C

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OC)C

Origin of Product

United States

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